![molecular formula C10H7F3N2 B1298626 3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole CAS No. 149739-48-0](/img/structure/B1298626.png)
3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole
Overview
Description
3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole is a useful research compound. Its molecular formula is C10H7F3N2 and its molecular weight is 212.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Structural and Chemical Properties
- 3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole derivatives have been studied for their structural properties, such as planarity and dihedral angles in crystalline forms. The interactions, including intra- and intermolecular hydrogen bonds, play a crucial role in stabilizing these molecules (Jing, Zhang, & Zhai, 2007).
2. Regioselective Synthesis Techniques
- Innovative regioselective synthesis methods have been developed for creating 3-trifluoromethyl-1-phenyl-1H-pyrazoles. These techniques involve reactions of certain trifluoroalkenes with arylhydrazones and hydrazines, showing a clear path for synthesizing specific isomers of these compounds (Zanatta et al., 2013).
3. Applications in Material Science
- This compound-based compounds have been used in the development of heteroleptic cyclometalated iridium(III) complexes. These complexes display unique properties like blue phosphorescence at room temperature, indicating potential applications in material science and optoelectronics (Yang et al., 2005).
4. Synthesis of Various Derivatives
- Researchers have explored efficient synthesis routes for creating various derivatives of this compound, demonstrating the compound’s versatility in creating a wide range of fluorinated pyrazoles. This highlights its potential for diverse applications in chemical research (Grünebaum et al., 2016).
5. Bioactive Compound Synthesis
- The compound has been utilized in synthesizing bioactive compounds, specifically focusing on analogs exhibiting antibacterial activity. This indicates its potential in the field of medicinal chemistry (Leelakumar et al., 2022).
6. Pd-Catalyzed Cross-Coupling Reactions
- It has been used as a synthon in Pd-catalyzed cross-coupling reactions, leading to various substituted derivatives. This underscores its role in complex chemical syntheses and the development of new chemical entities (Arbačiauskienė et al., 2009).
7. Potential in Agrochemical and Medicinal Chemistry
- Pyrazoles with trifluoromethyl groups, like this compound, have been identified as having significant potential in industries like agrochemicals and medicinal chemistry, indicating a broad spectrum of applications (Lam, Park, & Sloop, 2022).
8. Generation of Anionic Triflyldiazomethane
- The compound has been involved in studies related to the generation of anionic triflyldiazomethane, which further leads to the synthesis of pyrazole triflones. This research opens up new avenues in pharmaceutical and chemical synthesis (Das et al., 2018).
9. Photophysical Properties
- Studies on this compound derivatives reveal their potential for developing fluorescent dyes with unique photophysical properties, which can be applied in sensing and imaging technologies (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022).
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-7(6-8)9-4-5-14-15-9/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGYUJSYTDIYSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350960 | |
| Record name | 3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149739-48-0 | |
| Record name | 3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the copper-mediated synthesis of pyrazoles described in the research?
A1: The research details a novel method for synthesizing tetrasubstituted 1H-pyrazoles, specifically highlighting the use of a copper-mediated coupling reaction between enaminones and nitriles []. This method is notable for its high regioselectivity, meaning it preferentially forms the desired pyrazole isomer over other possible isomers. Additionally, the reaction demonstrates a broad substrate scope, implying its potential applicability to a diverse range of starting materials for synthesizing various pyrazole derivatives. The study also showcases the scalability of this method by successfully performing the reaction on a larger, 20 mmol scale, highlighting its practicality for organic synthesis applications [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)
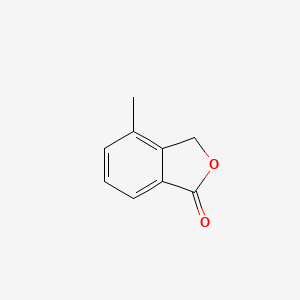


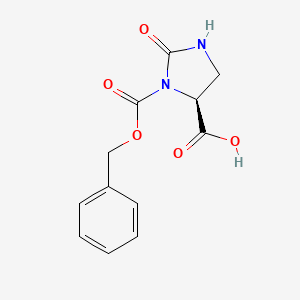

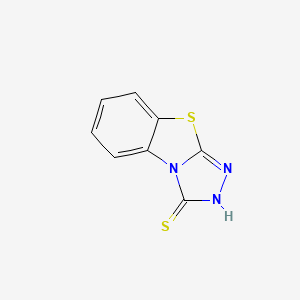
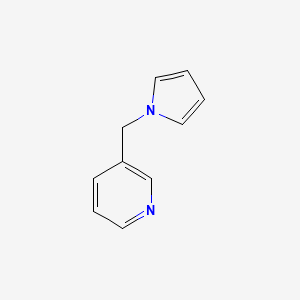
![N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1298567.png)
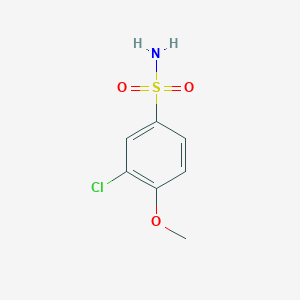
![4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid](/img/structure/B1298574.png)
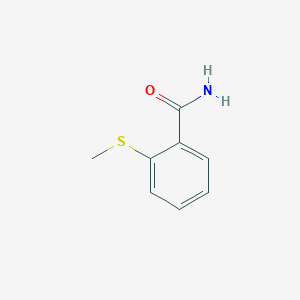

![1-[(E)-(2-Hydroxyphenyl)methyleneamino]-3-phenyl-urea](/img/structure/B1298585.png)
